6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile
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Overview
Description
6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile is a complex organic compound that features a unique adamantyl group, a phenacylsulfanyl moiety, and a pyridine ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the adamantyl and phenacylsulfanyl intermediates One common method involves the alkylation of 1-adamantanol with a suitable halide to form the adamantyl derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenacylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The adamantyl group can participate in substitution reactions, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted adamantyl derivatives .
Scientific Research Applications
6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties .
Mechanism of Action
The mechanism of action of 6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The phenacylsulfanyl moiety can participate in redox reactions, affecting cellular processes. The pyridine ring and carbonitrile group can interact with nucleophilic or electrophilic sites in biological systems, modulating various pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantyl derivatives, such as 1-adamantylacetic acid and 1-adamantylamine, which share the adamantyl core structure but differ in their functional groups .
Uniqueness
What sets 6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile apart is its combination of the adamantyl group with the phenacylsulfanyl and pyridine-carbonitrile moieties. This unique combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(1-adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c25-14-20-6-7-22(24-11-16-8-17(12-24)10-18(9-16)13-24)26-23(20)28-15-21(27)19-4-2-1-3-5-19/h1-7,16-18H,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDUJTDZEMJZAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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